REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:6][C:7]=1F.[NH:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1.C(N(CC)CC)C>C(OCC)(=O)C>[F:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:6][C:7]=1[N:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 45˜50° C. for 10 hours until the completion of the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 50° C
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1N1CCOCC1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 138 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |